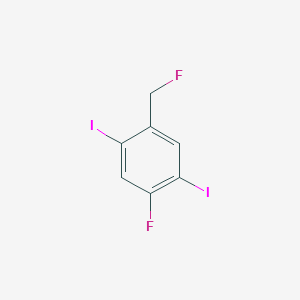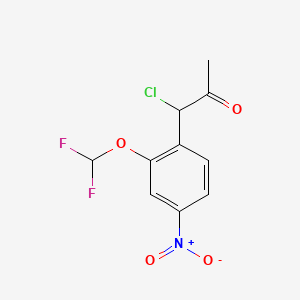
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2NO4 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a nitrophenyl group attached to a propan-2-one backbone
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-4-nitrophenyl derivatives.
Formation of Propan-2-one Backbone: The propan-2-one backbone is introduced through reactions involving acetone or other suitable ketones under controlled conditions.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of catalysts or specific solvents to achieve high yields and purity.
Industrial production methods may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental safety.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Applications De Recherche Scientifique
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound differs by the presence of a hydroxy group instead of a nitro group, leading to different chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: The presence of a difluoromethyl group instead of a nitro group results in distinct physical and chemical properties.
These comparisons help in understanding the specific attributes and potential advantages of this compound in various applications.
Propriétés
Formule moléculaire |
C10H8ClF2NO4 |
|---|---|
Poids moléculaire |
279.62 g/mol |
Nom IUPAC |
1-chloro-1-[2-(difluoromethoxy)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)7-3-2-6(14(16)17)4-8(7)18-10(12)13/h2-4,9-10H,1H3 |
Clé InChI |
HMZPITWRQOAQBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


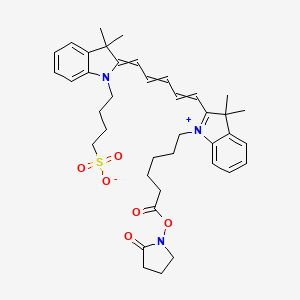

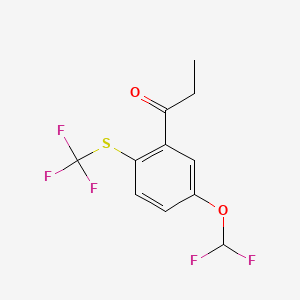
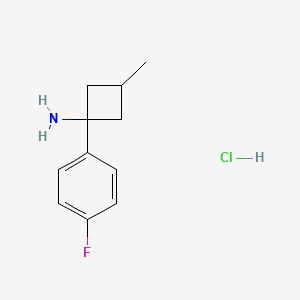
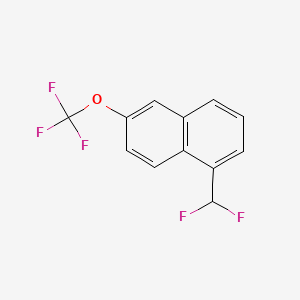
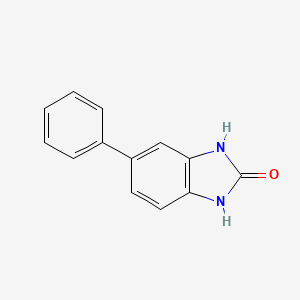
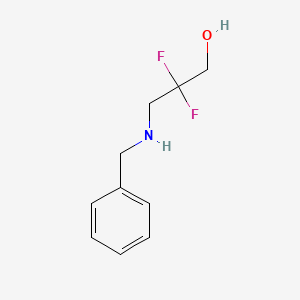
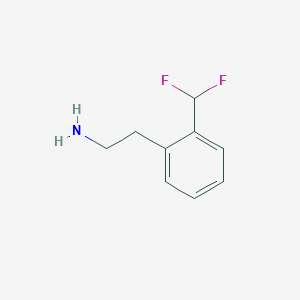
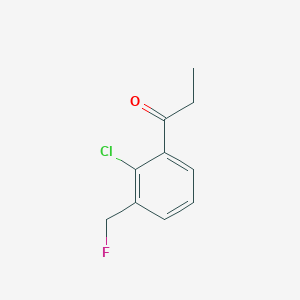

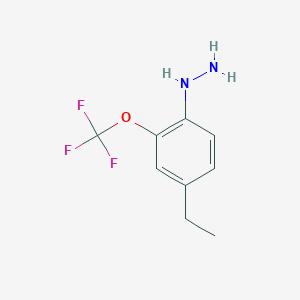

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
